![molecular formula C22H18FN5OS B2697121 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852374-51-7](/img/structure/B2697121.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
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Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H18FN5OS and its molecular weight is 419.48. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Target Identification: SMR000236266 can be screened against various biological targets (enzymes, receptors, etc.) to identify potential interactions. Computational methods and experimental assays can help determine whether it modulates specific proteins involved in disease pathways.
b. Structure-Based Drug Design: Researchers can use the compound’s 3D structure to design novel drug candidates. By optimizing its binding affinity and selectivity for a particular target, SMR000236266 derivatives may lead to new therapeutic agents.
a. Antiproliferative Effects: In vitro studies can evaluate SMR000236266’s ability to inhibit cancer cell growth. Researchers may explore its impact on different cancer types, including solid tumors and hematological malignancies.
b. Mechanism of Action: Understanding how SMR000236266 interacts with cancer cells at the molecular level is crucial. It may interfere with cell cycle progression, apoptosis, or angiogenesis pathways.
Cardiovascular Applications
SMR000236266’s fluorophenyl-triazolo-pyridazinone moiety may impact cardiovascular health:
a. Vasodilation: Researchers can assess whether SMR000236266 relaxes blood vessels, potentially aiding in hypertension management.
b. Antiplatelet Activity: SMR000236266 might inhibit platelet aggregation, which is relevant for preventing thrombotic events.
These applications highlight the compound’s versatility and potential impact across various scientific fields. Further research and experimental validation are essential to unlock its full potential . 🌟
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS/c23-17-8-3-6-16(13-17)22-25-24-19-10-11-20(26-28(19)22)30-14-21(29)27-12-4-7-15-5-1-2-9-18(15)27/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPLTFIKHVYSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone |
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